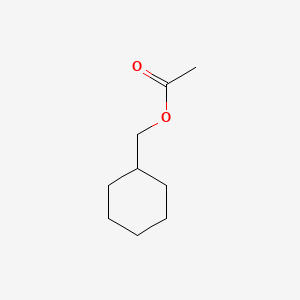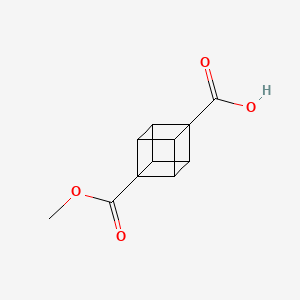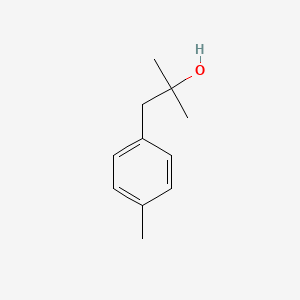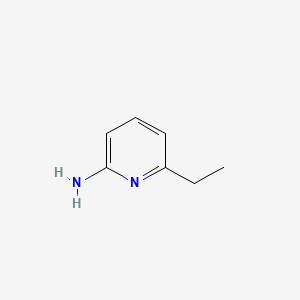
Cyclohexylmethyl acetate
描述
Cyclohexylmethyl acetate is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester formed from cyclohexylmethanol and acetic acid. This compound is known for its pleasant, fruity odor and is often used in the fragrance industry. Its structural formula is represented as CC(=O)OCC1CCCCC1 .
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexylmethyl acetate can be synthesized through the esterification reaction between cyclohexylmethanol and acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:
Cyclohexylmethanol+Acetic Acid→Cyclohexylmethyl Acetate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions often include elevated temperatures and the use of a catalyst to speed up the reaction .
化学反应分析
Types of Reactions: Cyclohexylmethyl acetate, being an ester, primarily undergoes hydrolysis reactions. It can be hydrolyzed under acidic or basic conditions to yield cyclohexylmethanol and acetic acid.
Common Reagents and Conditions:
Acidic Hydrolysis: In the presence of a strong acid like hydrochloric acid, this compound is hydrolyzed to produce cyclohexylmethanol and acetic acid.
Basic Hydrolysis (Saponification): When treated with a strong base such as sodium hydroxide, the ester bond is cleaved, resulting in the formation of cyclohexylmethanol and sodium acetate.
Major Products:
Acidic Hydrolysis: Cyclohexylmethanol and acetic acid.
Basic Hydrolysis: Cyclohexylmethanol and sodium acetate.
科学研究应用
Cyclohexylmethyl acetate has various applications in scientific research and industry:
Fragrance Industry: Due to its pleasant odor, it is widely used in the formulation of perfumes and scented products.
Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Biological Studies: Researchers use it to study ester hydrolysis and enzyme-catalyzed reactions involving esters.
Industrial Applications: It is used as a solvent and in the production of other esters and chemicals.
作用机制
The primary mechanism of action for cyclohexylmethyl acetate involves its hydrolysis to cyclohexylmethanol and acetic acid. The ester bond is cleaved through nucleophilic attack by water (in acidic conditions) or hydroxide ions (in basic conditions). The reaction proceeds through the formation of a tetrahedral intermediate, which then breaks down to yield the alcohol and acid .
相似化合物的比较
Cyclohexylmethyl acetate can be compared with other esters such as:
Cyclohexyl acetate: Similar in structure but lacks the methylene group between the cyclohexane ring and the ester group.
Methyl cyclohexyl acetate: Contains a methyl group attached to the cyclohexane ring, altering its physical and chemical properties.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct olfactory properties and reactivity compared to other esters. Its applications in the fragrance industry and as a chemical intermediate highlight its versatility .
属性
IUPAC Name |
cyclohexylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKHUBNHBYCRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239547 | |
| Record name | Cyclohexylmethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-55-3 | |
| Record name | Cyclohexylmethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylmethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylmethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXYLMETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PX9ED89MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Cyclohexylmethyl acetate ineffective as an attractant for the oriental fruit fly (Dacus dorsalis) and the melon fly (Dacus cucurbitae), unlike Benzyl acetate?
A1: Research indicates that a planar aromatic ring plays a crucial role in receptor interaction for these fruit fly species [, ]. While Benzyl acetate possesses a planar aromatic ring, this compound features a non-planar cyclohexyl ring. This structural difference likely hinders the ability of this compound to bind effectively to olfactory receptors in these flies, thus explaining its lack of attraction. Conversely, Thienylmethyl acetate, which retains a planar aromatic ring structure, demonstrates comparable attractiveness to Benzyl acetate for both species [, ]. This finding underscores the importance of the planar aromatic moiety for successful interaction with the flies' olfactory receptors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone](/img/structure/B1581701.png)


![3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581704.png)

![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B1581706.png)
